Ribavirin carboxylic acid
Overview
Description
Ribavirin carboxylic acid is a metabolite of Ribavirin, a synthetic guanosine nucleoside with broad-spectrum antiviral activity. Ribavirin is primarily used to treat hepatitis C and viral hemorrhagic fevers. The carboxylic acid derivative is formed through the metabolic degradation of Ribavirin, involving deribosylation and amide hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ribavirin carboxylic acid typically involves the chemical synthesis of 1,2,4-triazole-3-carboxamide, a key intermediate. This intermediate is synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid using the classical Chipen-Grinshtein method. The process includes enzyme-catalyzed transglycosylation reactions .
Industrial Production Methods: Industrial production of Ribavirin involves a chemoenzymatic process. This method includes the chemical synthesis of 1,2,4-triazole-3-carboxamide followed by enzyme-catalyzed transglycosylation. The process has been optimized for pilot-scale production, achieving a 32% overall yield with more than 99.5% purity .
Chemical Reactions Analysis
Types of Reactions: Ribavirin carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include various substituted triazole derivatives and carboxamide compounds .
Scientific Research Applications
Ribavirin carboxylic acid has several scientific research applications:
Chemistry: Used in the synthesis of nucleoside analogs and other antiviral compounds.
Biology: Studied for its role in the metabolic pathways of antiviral agents.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for Ribavirin metabolism.
Industry: Utilized in the development of antiviral drugs and molecularly imprinted polymers for selective recognition
Mechanism of Action
Ribavirin carboxylic acid exerts its effects through several mechanisms:
Inhibition of RNA-dependent RNA polymerase: This prevents viral RNA synthesis.
Lethal mutagenesis: Induces mutations in viral RNA, reducing infectivity.
Depletion of guanosine triphosphate: Inhibits inosine monophosphate dehydrogenase, reducing the cellular pool of guanosine triphosphate.
Modulation of immune response: Affects the balance of T lymphocyte subsets
Comparison with Similar Compounds
Ribavirin carboxylic acid can be compared with other similar compounds such as:
Tecadenoson: Another nucleoside analog with antiviral properties.
Cladribine: Used in the treatment of certain types of leukemia.
EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide): Demonstrates broad-spectrum antiviral activity, often more potent than Ribavirin
Uniqueness: this compound is unique due to its broad-spectrum antiviral activity and its role as a key metabolite in the degradation pathway of Ribavirin. Its ability to induce lethal mutagenesis and modulate immune responses sets it apart from other antiviral agents .
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O6/c12-1-3-4(13)5(14)7(17-3)11-2-9-6(10-11)8(15)16/h2-5,7,12-14H,1H2,(H,15,16)/t3-,4-,5-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRLGSOSBSHJIR-FNKGTGPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39925-19-4 | |
Record name | Ribavirin carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039925194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RIBAVIRIN CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13QM2X38XN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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